molecular formula C15H15ClN4O2S B12338448 Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B12338448
M. Wt: 350.8 g/mol
InChI Key: IYNUBVXXXNYGOX-UHFFFAOYSA-N
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Description

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a benzo[d]imidazole derivative featuring a thioether-linked imidazole moiety at position 2, a methyl group at position 1, a chlorine atom at position 6, and a methyl ester at position 5. Its molecular formula is C₁₅H₁₅ClN₄O₂S, with an approximate molecular weight of 350.57 g/mol. The compound’s structural complexity arises from its hybrid heterocyclic system, which combines a benzoimidazole core with imidazole and ester functionalities.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C15H15ClN4O2S/c1-19-13-8-11(16)10(14(21)22-2)7-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3

InChI Key

IYNUBVXXXNYGOX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)N=C1SCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Coupling

A high-yield method for synthesizing this compound involves coupling 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-O-phenylene-diamine using phosphorus oxychloride (POCl₃) in a nonpolar solvent. The process, detailed in a patent, proceeds as follows:

  • Reaction Setup :

    • Dissolve N-methyl-O-phenylene-diamine (50.01 g) in xylene (560 mL) and cool to 5°C.
    • Add POCl₃ (76.5 mL) dropwise under stirring, followed by 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (44.75 g).
    • Reflux the mixture for 6–8 hours.
  • Workup :

    • Cool the reaction to 5°C, neutralize with aqueous sodium hydroxide, and extract with ethyl acetate.
    • Concentrate the organic layer and recrystallize the residue to obtain the target compound in 93% yield .

Key Advantages :

  • Avoids hazardous high-temperature steps.
  • Utilizes stoichiometric reagents, reducing waste.
  • Scalable for industrial production.

Nucleophilic Substitution Approach

This method, adapted from EvitaChem and VulcanChem, involves substituting a chloro group in the benzimidazole core with a thioether-linked imidazole moiety:

  • Intermediate Preparation :

    • Synthesize 5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid via cyclization of o-phenylenediamine with formic acid under microwave irradiation.
  • Thioether Formation :

    • React the intermediate with 2-(1H-imidazol-1-yl)ethanethiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
    • Stir at 80°C for 12 hours to achieve 78–85% yield .

Optimization Notes :

  • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.
  • Microwave-assisted synthesis reduces reaction time to 20–40 minutes.

Multi-Step Core Assembly

A modular strategy involves constructing the benzimidazole and imidazole rings separately before coupling:

  • Benzimidazole Core Synthesis :

    • Condense o-phenylenediamine with methyl 6-chloro-5-formyl-1-methyl-1H-benzo[d]imidazole-2-carboxylate using formic acid (Scheme 1).
  • Imidazole Moiety Introduction :

    • Attach 2-(1H-imidazol-1-yl)ethanethiol via a nucleophilic aromatic substitution (SNAr) reaction at the 2-position of the benzimidazole core.

Critical Parameters :

  • Temperature control (<100°C) prevents decomposition of the thioether linkage.
  • Purification via column chromatography (ethyl acetate/hexane) ensures >95% purity.

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to accelerate key steps:

  • Condensation Under Microwave :

    • Combine o-phenylenediamine, methyl 6-chloro-5-carboxylate, and DMF in a microwave vessel.
    • Irradiate at 150°C for 15 minutes to form the benzimidazole core.
  • Thioether Coupling :

    • Add 2-(1H-imidazol-1-yl)ethanethiol and TBAB, then irradiate at 120°C for 10 minutes.
    • Yield: 82% with 99% purity by HPLC.

Benefits :

  • 10-fold reduction in reaction time compared to conventional heating.
  • Enhanced selectivity for the 2-position.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Reagents
Phosphorus Oxychloride 93 6–8 hrs Industrial POCl₃, xylene
Nucleophilic Substitution 85 12 hrs Lab-scale K₂CO₃, DMF
Multi-Step Core Assembly 75 24 hrs Pilot-scale Formic acid, TBAB
Microwave-Assisted 82 25 mins Lab-scale Microwave reactor

Insights :

  • The phosphorus oxychloride method is optimal for large-scale production due to high yield and simplicity.
  • Microwave synthesis is preferable for rapid prototyping but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
Target Compound 2-(thioethyl-imidazole), 6-Cl, 1-Me, 5-COOMe C₁₅H₁₅ClN₄O₂S 350.57 Thioether, ester, chloro, imidazole
Ethyl-1-benzyl-2-ethylthio-5-imidazole carboxylate 1-Bn, 2-SEt, 5-COOEt C₁₅H₁₇N₂O₂S 289.07* Benzyl, thioether, ester
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid 5-benzyl(hydroxyethyl)amino, 2-butanoic acid C₂₁H₂₄N₄O₃ 380.44* Amine, carboxylic acid, hydroxyethyl
6-chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole 6-Cl, 5-I, 2-SO₂Me, 1-TMSCH₂CH₂OCH₂ C₁₄H₂₀ClIN₂O₃SSi 486.83 Sulfonyl, iodo, silyl ether

*Calculated based on molecular formula.

Key Observations:

  • Core Structure : All compounds share a benzo[d]imidazole backbone but differ in substituent patterns.
  • Thioether vs. Sulfonyl Groups : The target compound’s thioether at position 2 is less oxidized than the sulfonyl group in ’s analogue, impacting reactivity (e.g., susceptibility to oxidation) .
  • Halogen Substitution : The target’s 6-chloro group contrasts with the 5-iodo substituent in ’s compound. Iodo groups enhance reactivity in nucleophilic substitution but increase molecular weight .
  • Solubility Influencers : The target’s methyl ester (lipophilic) differs from the carboxylic acid in ’s compound (hydrophilic at physiological pH) .

Physicochemical Properties

  • Molecular Weight : The target compound (350.57 g/mol) is lighter than ’s iodo- and silicon-containing analogue (486.83 g/mol) but heavier than ’s benzyl derivative (289.07 g/mol) .
  • Polarity : The hydroxyethyl and carboxylic acid groups in ’s compound increase polarity compared to the target’s ester and thioether .
  • Stability : The sulfonyl group in ’s compound confers oxidative stability, whereas the target’s thioether may oxidize to sulfoxides or sulfones under acidic conditions .

Biological Activity

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant research findings and data.

Structural Characteristics

The compound features a benzimidazole core with several functional groups that contribute to its biological activity:

  • Molecular Formula : C15H15ClN4O2S
  • Molecular Weight : 350.8 g/mol
  • Key Functional Groups :
    • Benzimidazole core
    • Chloro substituent at the 6-position
    • Thioether linkage to an ethyl-imidazole moiety

These structural elements enhance its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Streptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus4

The presence of the imidazole ring enhances the compound's ability to penetrate cell membranes, contributing to its antimicrobial efficacy.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Mechanisms of Action :
    • Disruption of mitochondrial membrane potential
    • Activation of caspases leading to programmed cell death
    • Interference with DNA replication and mitosis

For example, compound 2g from related studies exhibited notable antiproliferative activity against the MDA-MB-231 breast cancer cell line, showcasing the potential of benzimidazole derivatives in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for drug development. For instance, it has shown promise as an α-glucosidase inhibitor, which is significant for managing type 2 diabetes:

Compound NameEnzyme TargetIC50 (µM)
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro...α-glucosidaseComparative studies ongoing

Understanding these interactions can inform future drug design efforts and highlight the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antiproliferative Studies : A study reported that derivatives with improved lipophilicity demonstrated enhanced cytotoxicity against various cancer cell lines, indicating a correlation between molecular structure and biological activity .
  • Antifungal Activity : Another investigation revealed moderate antifungal activities against strains such as Candida albicans and Aspergillus niger, further emphasizing the versatility of benzimidazole derivatives in treating infections .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions, utilizing N-heterocyclic carbenes as catalysts to improve efficiency. This adaptability in synthetic methods allows for potential industrial applications .

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